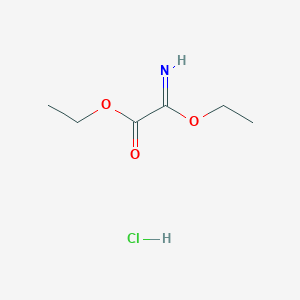

Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-ethoxy-2-iminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-3-9-5(7)6(8)10-4-2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLJNUSAWXADTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509512 | |

| Record name | Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-83-2 | |

| Record name | Ethanediimidic acid, 1,2-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-ethoxy-2-iminoacetate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of ethyl 2-ethoxy-2-iminoacetate hydrochloride, a versatile reagent with significant applications in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, a detailed synthesis protocol, reactivity, and its role in the construction of vital heterocyclic scaffolds.

Introduction: The Strategic Importance of Imidates in Medicinal Chemistry

This compound, also known as an imidate salt, belongs to a class of compounds that serve as valuable intermediates in organic synthesis. The unique electronic nature of the imidate functional group, possessing both electrophilic and nucleophilic characteristics, renders it a powerful tool for the construction of nitrogen-containing heterocycles. These heterocyclic motifs are ubiquitous in pharmaceuticals, forming the core structures of numerous antiviral and anticancer agents.[1][2][3][4] This guide will delve into the specific attributes of this compound that make it a reagent of choice for medicinal chemists.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Chemical and Physical Data

The key chemical and physical properties of this compound and its corresponding free base are summarized in the table below.

| Property | This compound | Ethyl 2-ethoxy-2-iminoacetate (Free Base) |

| Molecular Formula | C₆H₁₂ClNO₃ | C₆H₁₁NO₃ |

| Molecular Weight | 181.62 g/mol | 145.16 g/mol |

| CAS Number | 55149-83-2 | 816-27-3 |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.042 g/mL at 25 °C | |

| Refractive Index | n20/D 1.426 | |

| Storage Temperature | -20°C |

Data sourced from PubChem and commercial supplier information.[3][5]

Spectroscopic Data and Interpretation

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the two ethoxy groups and the imino proton. The ethoxy groups will each exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with coupling constants (J) around 7 Hz. The chemical shifts will be influenced by the neighboring functionalities. The imino proton (NH) is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the imino carbon, the methylene and methyl carbons of the two ethoxy groups. The chemical shift of the imino carbon is a key diagnostic signal for this functional group. A predicted ¹³C NMR spectrum is available on PubChem.[5]

The FTIR spectrum of an imidate will display characteristic absorption bands. Key peaks to identify include:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H bond of the protonated imine.

-

C=N stretch: A strong absorption peak around 1650-1690 cm⁻¹ corresponds to the carbon-nitrogen double bond stretching vibration. This is a key characteristic peak for the imidate functionality.

-

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region will be present due to the C-O stretching of the two ether linkages.

-

C=O stretch: A strong absorption around 1730-1750 cm⁻¹ is expected for the carbonyl group of the ester.

The presence of these characteristic peaks provides strong evidence for the formation of the desired imidate structure.

In mass spectrometry, the molecular ion peak (M+) for the free base would be observed at m/z = 145.16. For the hydrochloride salt, the molecule will likely be detected as the protonated free base [M+H]⁺ at m/z 146.17. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement.[6][7][8] The fragmentation pattern can provide valuable structural information.

Synthesis of this compound: The Pinner Reaction

The most common and effective method for the synthesis of imidate hydrochlorides is the Pinner reaction.[9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

Reaction Principle and Mechanism

The Pinner reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. The protonated nitrile is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the imidate salt.

Sources

- 1. The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-ethoxy-2-iminoacetate hydrochloride: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS No. 55149-83-2), also known by synonyms such as Diethyl oxalimidate hydrochloride and Ethyl ethoxycarbonylformimidate hydrochloride, is a valuable and reactive intermediate primarily utilized in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring an imidate salt adjacent to an ester, provides a unique combination of electrophilic centers, making it a powerful precursor for the construction of complex heterocyclic systems.[3] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of its properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its practical application in drug discovery, providing researchers with the foundational knowledge to effectively leverage this compound in their synthetic endeavors.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for its successful application and safe handling in a laboratory setting. This compound is the salt form of the free base, Ethyl 2-ethoxy-2-iminoacetate (CAS No. 816-27-3). The hydrochloride salt enhances stability and simplifies handling compared to the often less stable free imidate.

Data Presentation: Key Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base) | References |

|---|---|---|---|

| CAS Number | 55149-83-2 | 816-27-3 | [1][4] |

| Molecular Formula | C₆H₁₃ClN₂O₂ | C₆H₁₁NO₃ | [1][4] |

| Molecular Weight | 180.63 g/mol | 145.16 g/mol | [1][4] |

| Appearance | White to off-white solid (Typical) | Colorless to pale yellow liquid | [5] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | -20°C |[1][6] |

Note: Spectroscopic data is based on typical values and may vary slightly based on solvent and experimental conditions.

Safety and Handling: As with any reactive chemical intermediate, proper handling is crucial. Based on available Safety Data Sheets (SDS), this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] Store the compound in a tightly sealed container in a dry, cool place to prevent degradation.[7]

Synthesis: The Pinner Reaction Protocol

The most reliable and established method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[8][9] In this specific case, ethyl cyanoformate serves as the nitrile precursor.

The causality behind this choice of reaction is rooted in its efficiency and directness. The Pinner reaction allows for the formation of the imidate salt (Pinner salt) in a single, high-yielding step under anhydrous conditions, which is critical for preventing premature hydrolysis of the product back to an ester.[10][11]

Diagram: Synthesis Workflow

Caption: Mechanism of the acid-catalyzed Pinner reaction.

The reaction begins with the protonation of the nitrile nitrogen by HCl, which dramatically increases the electrophilicity of the nitrile carbon. [11]This activated nitrilium ion is then readily attacked by the lone pair of the ethanol oxygen. Subsequent proton transfer steps lead to the formation of the stable imidate hydrochloride salt, often referred to as a Pinner salt. [9] This Pinner salt is the workhorse of subsequent reactions. It serves as a masked carboxylic acid derivative but with a much higher reactivity profile. The key reactive site is the iminium carbon, which is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in forming heterocyclic rings.

Application in Drug Discovery: Synthesis of Imidazole Scaffolds

A compelling, field-proven application of this compound is in the synthesis of substituted imidazoles, a core scaffold in numerous pharmaceutical agents. A notable example is its use in the preparation of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate. [3] This synthesis showcases the reagent's ability to act as a C2 synthon, providing two key carbon atoms of the final imidazole ring. The causality for using this reagent is its ability to cleanly and efficiently react with α-amino nitriles or related compounds to construct the imidazole core.

Diagram: Imidazole Synthesis Application

Caption: Use in the synthesis of a substituted imidazole core.

In this type of transformation, this compound condenses with a nucleophile like ethyl 2-amino-2-cyanoacetate. The reaction proceeds through an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization and subsequent elimination steps to yield the stable, aromatic imidazole ring system. This self-validating protocol demonstrates the reagent's reliability in complex molecule synthesis, where predictable reactivity and high yields are essential for the viability of a synthetic route in drug development.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely engineered tool for synthetic chemists. Its stability as a hydrochloride salt, coupled with the high and predictable reactivity of the imidate functional group, makes it an indispensable building block. The Pinner reaction provides a robust and scalable method for its synthesis, ensuring its availability for research and development. From its fundamental properties to its demonstrated utility in constructing medicinally relevant heterocyclic scaffolds like imidazoles, this reagent offers a reliable and efficient pathway to molecular complexity. For scientists engaged in the synthesis of novel compounds for drug discovery, a thorough understanding of this versatile reagent is a significant asset.

References

-

Pharmaffiliates. CAS No : 55149-83-2 | Product Name : this compound. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

PubChem. Ethyl 2-ethoxy-2-iminoacetate. National Center for Biotechnology Information. [Link]

-

AxisPharm. Safety Data Sheet. [Link]

-

LookChem. Cas 55149-83-2,this compound. [Link]

-

Brown, T., Shaw, G., & Durant, G. J. (1983). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 809-812. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

Schliemann, C., & Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1799–1804. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of Ethyl 2-ethoxy-2-iminoacetate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C6H12ClNO3 | CID 12773119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109369458A - The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride - Google Patents [patents.google.com]

- 6. ETHYL 2-ETHOXY-2-IMINOACETATE | CAS 816-27-3 [matrix-fine-chemicals.com]

- 7. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of ethyl 2-ethoxy-2-iminoacetate hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The primary focus is on its preparation via the Pinner reaction of ethyl cyanoformate and ethanol. This document delves into the mechanistic intricacies of this transformation, offering a step-by-step protocol for its synthesis. Furthermore, it explores the utility of this compound as a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications, particularly in the development of antiviral agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound, also known as diethyl oxalimidate hydrochloride, is a reactive chemical intermediate that serves as a versatile building block in organic synthesis. Its structure, featuring an imidate salt and an ester functional group, makes it a valuable precursor for the construction of various heterocyclic systems. In the pharmaceutical industry, heterocyclic compounds are of paramount importance, forming the core structure of numerous drugs. The ability of this compound to react with binucleophiles to form pyrimidine and triazine rings, for instance, positions it as a key starting material in the development of novel therapeutic agents, including those with antiviral properties.

Synthesis of this compound: The Pinner Reaction

The most common and effective method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt, also known as a Pinner salt.[1][2][3]

Causality Behind Experimental Choices

The Pinner reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive imidate salt intermediate to an ester.[4] The use of gaseous hydrogen chloride is crucial as it acts as both a catalyst and a reagent, protonating the nitrile nitrogen and activating the carbon for nucleophilic attack by the alcohol.[4][5] Low temperatures are typically employed to control the exothermicity of the reaction and to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or alkyl chloride.[3][6]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from ethyl cyanoformate and anhydrous ethanol.

Materials:

-

Ethyl cyanoformate

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Calcium chloride drying tube

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a calcium chloride drying tube, dissolve ethyl cyanoformate (1 equivalent) in anhydrous ethanol (2-3 equivalents).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

HCl Gas Introduction: While stirring vigorously, slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

Reaction Monitoring: Continue the introduction of HCl gas until the solution is saturated. The progress of the reaction can be monitored by the precipitation of the white, crystalline this compound.

-

Reaction Completion and Isolation: Once the reaction is complete (typically after several hours of stirring at low temperature), stop the flow of HCl gas. Collect the precipitated solid by filtration under a dry atmosphere.

-

Washing and Drying: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and impurities. Dry the product under vacuum to yield pure this compound.

Reaction Mechanism

The Pinner reaction proceeds through a well-established mechanism involving the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.[4][5]

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the ethyl cyanoformate by hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated nitrile carbon, forming a protonated imidic ester intermediate.

-

Deprotonation: A chloride ion or another ethanol molecule abstracts a proton from the oxygen atom, yielding the neutral imidic ester.

-

Protonation of the Imine Nitrogen: The imine nitrogen is then protonated by another molecule of HCl to form the final, stable imidate salt, this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Ethyl cyanoformate, Anhydrous Ethanol, Hydrogen Chloride | [4] |

| Solvent | Anhydrous Ethanol | [4] |

| Reaction Temperature | 0-10 °C | [3] |

| Reaction Time | Several hours | General Pinner reaction knowledge |

| Product Appearance | White crystalline solid | General knowledge |

| Molecular Formula | C₆H₁₂ClNO₃ | [7] |

| Molecular Weight | 181.62 g/mol | [7] |

Applications in Drug Development: Synthesis of Antiviral Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Its ability to react with binucleophilic reagents makes it particularly useful for constructing pyrimidine and triazine ring systems, which are core structures in many antiviral drugs.

For instance, the reaction of this compound with urea or guanidine derivatives can lead to the formation of substituted pyrimidines and triazines, respectively. These heterocycles can then be further functionalized to generate a library of compounds for antiviral screening. The synthesis of 4,6-dihydroxypyrimidine, a precursor to many biologically active molecules, can be achieved through the condensation of a malonate derivative with formamide, a reaction that shares mechanistic similarities with the cyclization reactions of this compound.[8]

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound via the Pinner reaction. The step-by-step protocol, grounded in the fundamental principles of the reaction mechanism, offers a reliable method for the preparation of this important synthetic intermediate. The discussion of its application in the synthesis of heterocyclic compounds highlights its potential in the field of drug discovery, particularly in the development of novel antiviral agents. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and reactivity of such building blocks is essential for the advancement of new therapeutic strategies.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl Diethoxyacetate. Org. Synth. Coll. Vol. 3, p.373 (1955); Vol. 29, p.46 (1949). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 4,6-dihydroxypyrimidine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4, 6- dihydroxypyrimidine.

-

National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1635–1641. Retrieved from [Link]

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Pinner Reaction: Synthesis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride

Executive Summary

The Pinner reaction, a cornerstone of organic synthesis since its discovery by Adolf Pinner in 1877, provides a robust and efficient method for converting nitriles into imino ester hydrochlorides, commonly known as Pinner salts.[1][2] These salts are highly valuable and versatile intermediates, particularly in the fields of medicinal chemistry and drug development, where they serve as precursors to a wide array of functional groups including amidines, esters, and orthoesters.[3][4] This guide offers an in-depth technical examination of the Pinner reaction, specifically tailored for the preparation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride from ethyl cyanoformate and ethanol. We will explore the core reaction mechanism, dissect the critical process parameters, provide a detailed, field-proven experimental protocol, and discuss the characterization and potential applications of this important synthetic building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation with a high degree of control and reproducibility.

Introduction: The Enduring Relevance of a Classic Transformation

The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile, yielding an alkyl imidate salt.[2] Its enduring utility lies in its reliability and the synthetic versatility of the resulting Pinner salt.[1] The target molecule of this guide, this compound, is a bifunctional building block containing both an imidate and an ester moiety. Such structures are of significant interest in pharmaceutical development, as the strategic incorporation of alkyl and ethoxy groups can profoundly influence a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability, and receptor-binding affinity.[5][6] Mastering this synthesis provides access to a key intermediate for the construction of more complex, biologically active molecules.

The Pinner Reaction: Mechanistic Insights and Core Principles

A fundamental understanding of the reaction mechanism is paramount to achieving a successful synthesis. The process is initiated by the strong acid catalyst, typically anhydrous hydrogen chloride (HCl), which protonates the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[3][7]

The key mechanistic steps are as follows:

-

Nitrile Protonation: The lone pair of the nitrile nitrogen is protonated by HCl, forming a highly reactive nitrilium ion.

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a protonated imidate intermediate.

-

Proton Transfer: A subsequent proton transfer, often facilitated by the chloride ion or another molecule of alcohol, neutralizes the oxygen, leading to the formation of the imidate free base.

-

Salt Formation: In the acidic medium, the basic nitrogen of the imidate is immediately protonated to form the stable and often crystalline hydrochloride salt—the final Pinner salt product.

Caption: The mechanistic pathway of the Pinner reaction.

Causality of Critical Reaction Parameters

The success of the Pinner reaction is critically dependent on rigorous control of the reaction environment. The causality behind these parameters is key to troubleshooting and optimization.

-

Anhydrous Conditions: This is the most critical parameter. The presence of water leads to a competing reaction pathway where the Pinner salt intermediate is hydrolyzed to form an ester.[8] In this specific synthesis, the presence of water would lead to the formation of diethyl oxalate, a significant impurity. All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous.

-

Temperature Control: The reaction is typically conducted at low temperatures (0 °C or below). Imidate hydrochlorides can be thermodynamically unstable at higher temperatures and may undergo rearrangement or elimination to form amide and alkyl chloride byproducts.[1][9] Maintaining a low temperature throughout the addition and reaction period is essential for maximizing yield and purity.

-

Acid Catalyst: Anhydrous hydrogen chloride is the classic and most effective catalyst. It must be present in at least a stoichiometric amount to drive the reaction to completion and ensure the product is isolated as the stable hydrochloride salt. Milder acid catalysts or Lewis acids have been explored, but often require different conditions.[7] For this synthesis, generating anhydrous HCl in situ from a precursor like acetyl chloride is a common, practical, and safer alternative to using a cylinder of HCl gas.[10][11]

Caption: Logical relationships governing product formation.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale, employing the in situ generation of anhydrous HCl from acetyl chloride.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl Cyanoformate | ≥98% | Sigma-Aldrich | Store under nitrogen. |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Various | Use a freshly opened bottle or dry over molecular sieves. |

| Acetyl Chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood with care. |

| Diethyl Ether | Anhydrous, ≥99.7% | Various | Required for washing the product. |

4.2. Experimental Workflow

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 6. omicsonline.org [omicsonline.org]

- 7. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-ethoxy-2-iminoacetate hydrochloride

Introduction: Understanding the Core Chemistry and Significance

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a reactive intermediate of significant interest in synthetic organic chemistry, particularly in the synthesis of novel heterocyclic compounds and α-amino acid derivatives.[1] Its utility stems from the presence of two key functional groups: an imino ester and an α-ester moiety. The imino ester, also known as an imidate, is a versatile functional group that can undergo a variety of transformations. The hydrochloride salt form of this compound plays a crucial role in its stability and handling, a factor that is paramount for its effective use in research and development.

This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its proper storage and handling. Furthermore, it details experimental methodologies for researchers to validate its stability under specific laboratory conditions.

Chemical Identity and Physicochemical Properties

Before delving into the stability of a compound, it is essential to understand its fundamental properties. This compound is the salt formed from the protonation of the imino nitrogen of ethyl 2-ethoxy-2-iminoacetate. This protonation significantly influences the compound's reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | Typically a solid | General chemical knowledge |

| CAS Number | 55149-83-2 | [2] |

Core Directive: Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure, particularly the imino ester functional group, which is susceptible to hydrolysis. The hydrochloride salt form is a direct consequence of its synthesis, often via the Pinner reaction, and is key to its shelf-life.

The Role of the Hydrochloride Salt

Imino esters are generally more stable under acidic conditions, where the imino nitrogen is protonated. This positive charge delocalizes over the N-C-O system, reducing the electrophilicity of the carbon atom and making it less susceptible to nucleophilic attack. In its free base form, the lone pair on the nitrogen atom can participate in resonance, but the protonated form provides enhanced stability against premature degradation.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The presence of water can lead to the breakdown of the imino ester functionality. The outcome of this hydrolysis is highly dependent on the pH of the environment.

-

Acid-Catalyzed Hydrolysis: In the presence of water and acidic conditions, the imino ester hydrochloride will hydrolyze to form the corresponding ester, ethyl 2,2-diethoxyacetate, and ammonium chloride. This is a critical consideration, as inadvertent exposure to moisture can lead to the gradual conversion of the starting material into its ester analog.

-

Base-Induced Decomposition: In neutral or basic conditions, the hydrochloride salt is neutralized, liberating the free imino ester. This free base is more reactive and can undergo base-catalyzed hydrolysis or other decomposition reactions. Therefore, contact with strong bases, and even weak bases, should be strictly avoided.[3]

Caption: Primary degradation pathways of this compound.

Thermal Stability

Incompatible Materials

To ensure the integrity of this compound, contact with the following materials should be avoided:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[3]

-

Strong Reducing Agents: May reduce the imino or ester functionalities.[3]

-

Strong Acids and Bases: As discussed, these can catalyze decomposition.[3]

-

Water/Moisture: Promotes hydrolysis.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to maximize the shelf-life and purity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Reduces the rate of potential degradation reactions.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and protects from light. |

| Location | Dry, cool, and well-ventilated area | Ensures a stable external environment.[3] |

Handling Procedures Workflow

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Verification

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.

Protocol: HPLC-UV Method for Stability Assessment

This protocol outlines a general method that should be optimized and validated for specific laboratory conditions.

1. Objective: To quantify the purity of this compound and detect the presence of its primary hydrolytic degradation product, ethyl 2,2-diethoxyacetate.

2. Materials and Reagents:

-

This compound reference standard

-

Ethyl 2,2-diethoxyacetate reference standard (if available)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Suggested Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Determined by UV scan (e.g., 210 nm) |

| Injection Volume | 5-10 µL |

4. Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve and dilute the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the diluent is compatible with the mobile phase to avoid peak distortion.

-

Prepare a series of calibration standards of the reference compound in the same manner.

5. Forced Degradation Study (for method validation and peak identification):

-

Acidic Hydrolysis: Incubate a sample solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Incubate a sample solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat a sample solution with a low concentration of hydrogen peroxide.

-

Thermal Stress: Store a solid sample at an elevated temperature (e.g., 80 °C) for a defined period, then prepare a solution for analysis.

-

Photostability: Expose a solid or solution sample to UV light.

6. Analysis and Data Interpretation:

-

Inject the calibration standards to establish a linearity curve.

-

Inject the sample solution and the forced degradation samples.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

-

The retention time of the primary hydrolytic degradation product can be confirmed by comparison with the acid-stressed sample and, if available, the ethyl 2,2-diethoxyacetate reference standard.

-

Quantify the purity of the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a valuable but inherently reactive chemical intermediate. Its stability is critically dependent on maintaining anhydrous and cool conditions and avoiding contact with bases and other incompatible materials. The hydrochloride salt form provides a significant stabilizing effect against premature decomposition. For researchers and drug development professionals, a thorough understanding of its potential degradation pathways, particularly hydrolysis, is essential for its successful application in synthesis. Adherence to the stringent storage and handling protocols outlined in this guide, coupled with periodic analytical verification, will ensure the integrity and reactivity of this important compound.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2018). MSDS of Ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920638, Ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12773119, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. Retrieved from [Link]

-

Chemsrc. (n.d.). ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1614–1619. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

-

American Chemical Society. (2019). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 119(18), 10457-10565. Retrieved from [Link]

-

MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6586. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hydrolysis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the hydrolysis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride, a prominent member of the Pinner salt class of compounds. This document is structured to serve researchers, scientists, and drug development professionals by detailing the fundamental chemical principles, reaction mechanisms, kinetics, and practical experimental protocols associated with this transformation. We will explore the critical influence of pH and stereoelectronic factors on the reaction pathway and product distribution. The guide furnishes detailed, step-by-step methodologies for both acidic and basic hydrolysis conditions, complemented by robust analytical techniques for reaction monitoring and product characterization. The significance of this reaction lies in its utility for generating diethyl oxalate, a versatile building block in organic synthesis.

Foundational Concepts: The Imino Ester Salt

An Overview of Pinner Salts

This compound belongs to a class of compounds known as imino ester salts, or more commonly, Pinner salts. The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] This reaction, conducted under strictly anhydrous conditions to prevent premature hydrolysis, yields the corresponding imino ester salt.[2][3] These salts are highly valuable synthetic intermediates due to the reactivity of the iminium carbon, which is susceptible to nucleophilic attack.[1][3][4] Subsequent reaction with various nucleophiles can afford a range of important functional groups, including esters (via hydrolysis with water), amidines (with ammonia), or orthoesters (with excess alcohol).[1][2]

Profile: this compound

The subject of this guide, this compound (C₆H₁₂ClNO₃), is the Pinner salt derived from the reaction of ethyl cyanoformate with ethanol in the presence of hydrogen chloride.[5]

-

Molecular Formula: C₆H₁₂ClNO₃[6]

-

Molecular Weight: 181.62 g/mol [6]

-

Structure: The compound consists of an iminium nitrogen, rendering the adjacent carbon highly electrophilic. The presence of two ethoxy groups and an ester functionality makes it a precursor to diethyl oxalate.

The synthesis itself is a classic Pinner reaction, where the nitrile group of ethyl cyanoformate is activated by protonation, followed by nucleophilic attack from ethanol.

Caption: Synthesis via the Pinner Reaction.

Significance in Synthesis

The controlled hydrolysis of this compound is of significant interest as it provides a direct and high-yielding pathway to diethyl oxalate.[7][8] Diethyl oxalate is a pivotal C4 building block in the pharmaceutical and fine chemical industries, serving as a precursor for heterocycles, active pharmaceutical ingredients (APIs), and various specialty chemicals.[7][9] Understanding and controlling this hydrolysis is therefore paramount for process optimization and yield maximization.

The Core Mechanism of Imidate Hydrolysis

The hydrolysis of imidate salts is a well-studied reaction class, the outcome of which is profoundly influenced by the reaction pH and the stereoelectronic properties of the key reaction intermediate.[10][11][12][13]

The Tetrahedral Intermediate

The central feature of imidate hydrolysis is the formation of a transient tetrahedral intermediate (a hemiorthoamide). This occurs via the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic iminium carbon. The fate of this intermediate—specifically, which bonds are cleaved—determines the final reaction products.

The Decisive Role of pH

The pH of the reaction medium dictates the nature of the nucleophile (H₂O vs. OH⁻) and the protonation state of the tetrahedral intermediate, thereby controlling the reaction pathway.[14][15]

-

Acidic to Neutral Conditions (pH < 7): Hydrolysis is typically initiated by the attack of a neutral water molecule. Under these conditions, the nitrogen atom of the tetrahedral intermediate is readily protonated, making the amine (NH₃) a good leaving group. Cleavage of the C-N bond is favored, leading to the formation of an ester and an amine.[11][12]

-

Basic Conditions (pH > 7): The more potent nucleophile, the hydroxide ion (OH⁻), initiates the reaction. In a basic medium, the nitrogen atom is not protonated. Instead, cleavage of a C-O bond can compete, potentially leading to an amide and an alcohol.[10][11][12]

Stereoelectronic Control

A more nuanced understanding of product determination comes from the theory of stereoelectronic control.[10][13] This theory posits that the specific cleavage of a C-N or C-O bond is favored when the other heteroatoms (oxygen or nitrogen) in the tetrahedral intermediate each possess a lone pair of electrons oriented antiperiplanar (at 180°) to the bond being broken.[13] This orbital alignment provides maximum electronic assistance to the departure of the leaving group. For imidate salts, conformational changes in the tetrahedral intermediate may be necessary to achieve the correct orbital alignment for a specific cleavage pathway, and these conformations can be favored or disfavored by the pH of the medium.[10][11]

Hydrolysis Pathway and Kinetics

Detailed Mechanism

For this compound, the hydrolysis reaction proceeds via the mechanism outlined below. The primary products are consistently diethyl oxalate and ammonium chloride, indicating that C-N bond cleavage is the overwhelmingly dominant pathway across a wide pH range.

Caption: Hydrolysis pathway via a tetrahedral intermediate.

Factors Influencing Reaction Rate

The rate of hydrolysis is sensitive to several experimental parameters. Understanding these dependencies is crucial for designing efficient and controlled synthetic procedures.

| Parameter | Effect on Rate | Causality |

| pH | Rate increases significantly at both low (<4) and high (>8) pH.[15][16] | Acid catalysis protonates the imine nitrogen, increasing the electrophilicity of the carbon. Base catalysis provides a stronger nucleophile (OH⁻). |

| Temperature | Rate increases with temperature. | Follows Arrhenius kinetics; provides sufficient activation energy for the reaction to proceed at a practical rate.[17] |

| Solvent | Protic solvents capable of hydrogen bonding can stabilize the transition state. | The polarity and hydrogen-bonding capacity of the solvent affect the stability of charged intermediates and transition states. |

| Concentration | Follows second-order kinetics (first-order in imidate and first-order in water/hydroxide). | The reaction rate is directly proportional to the concentration of the reacting species.[18] |

Experimental Protocols

Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Protocol for Controlled Acid-Catalyzed Hydrolysis

This protocol is designed for the complete conversion of the Pinner salt to diethyl oxalate.

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: To the flask, add this compound (18.16 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of a 0.1 M aqueous hydrochloric acid solution. This ensures the medium remains acidic throughout the reaction.

-

Reaction: Heat the mixture to 50-60°C with vigorous stirring. The reaction is typically complete within 2-4 hours.

-

Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system, observing the disappearance of the starting material. Alternatively, FTIR can be used to monitor the disappearance of the C=N stretch.

-

Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a brine wash (50 mL). d. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl oxalate.

-

Purification: The product can be purified by vacuum distillation to yield pure diethyl oxalate.[7]

Protocol for Base-Mediated Hydrolysis

This method utilizes a base to accelerate the hydrolysis.

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

-

Reagent Charging: Dissolve this compound (18.16 g, 0.1 mol) in 100 mL of deionized water in the flask.

-

Base Addition: Cool the solution to 0-5°C. Slowly add a 1.0 M sodium hydroxide solution (100 mL, 0.1 mol) dropwise from the dropping funnel, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction completion using TLC or spectroscopic methods as described in Protocol 4.1.

-

Workup and Purification: Follow steps 6 and 7 from Protocol 4.1 for product isolation and purification.

Analytical Methodologies

A robust analytical workflow is essential for validating reaction kinetics and confirming product identity and purity.

Spectroscopic and Chromatographic Techniques

| Technique | Analyte | Expected Observation |

| FTIR Spectroscopy | Starting Material | Characteristic C=N stretch (~1650-1680 cm⁻¹). |

| Product | Disappearance of C=N stretch; appearance of a strong C=O stretch for the ester (~1740 cm⁻¹). | |

| ¹H NMR | Starting Material | Signals corresponding to the two distinct ethoxy groups. |

| Product (Diethyl Oxalate) | A single set of signals for the two equivalent ethoxy groups (quartet ~4.3 ppm, triplet ~1.3 ppm). | |

| Raman Spectroscopy | Reaction Mixture | Can be used for in-situ monitoring of the disappearance of the imine C=N bond and the appearance of the ester C=O bond.[19][20] |

| GC-MS | Product | Confirmation of the molecular weight (146.14 g/mol for diethyl oxalate) and fragmentation pattern. |

Workflow for Kinetic Analysis

To determine the rate constant of the hydrolysis, a time-course experiment can be designed.

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethyl 2-ethoxy-2-iminoacetate | CAS#:816-27-3 | Chemsrc [chemsrc.com]

- 6. This compound | C6H12ClNO3 | CID 12773119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 8. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uregina.ca [uregina.ca]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. marxify.pages.dev [marxify.pages.dev]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Reaction monitoring of imine synthesis using Raman spectroscopy | Semantic Scholar [semanticscholar.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Ethyl 2-Ethoxy-2-Iminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Iminoester in Focus

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a member of the iminoester (or imidate) class of organic compounds, characterized by the R-C(=NR')-OR'' functional group. Specifically, it is the hydrochloride salt of an ethyl iminoacetate bearing an ethoxy substituent.[1] These compounds are valuable intermediates in organic synthesis, particularly in the construction of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The hydrochloride salt form enhances the compound's stability and modifies its physical properties, most notably its solubility, which is a critical parameter for its application in synthesis, purification, and formulation.

This guide provides an in-depth exploration of the solubility of this compound in organic solvents. Due to a lack of direct experimental data in publicly accessible literature, this guide synthesizes information from the compound's synthesis, general principles of organic salt solubility, and data on structurally related molecules to present a comprehensive, inferred solubility profile.

Decoding Solubility: The Interplay of Structure and Solvent

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, as a salt, possesses both ionic and organic characteristics, leading to a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Ionic Character: The presence of the hydrochloride salt imparts a significant degree of ionic character. The positively charged iminium ion and the chloride anion can engage in strong ion-dipole interactions with polar solvents.

-

Polar Functional Groups: The molecule contains several polar functionalities, including the imino group, the ester group, and the ether linkage. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Organic Scaffolding: The ethyl and ethoxy groups contribute to the organic, non-polar character of the molecule, which will favor interactions with less polar solvents.

The overall solubility in a given organic solvent will be a balance between these competing factors.

The Inferred Solubility Profile: Insights from Synthesis

The most significant clues to the solubility of this compound come from its common method of synthesis, the Pinner reaction.[2][3] This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas. The resulting iminoester hydrochloride, often referred to as a "Pinner salt," frequently precipitates from the reaction medium.

Published variations of the Pinner reaction for the synthesis of similar iminoester hydrochlorides often utilize non-polar or weakly polar solvents. For instance, the reaction can be carried out in anhydrous chloroform or diethyl ether.[3] In some improved protocols, a solution of HCl in an ethereal solvent like cyclopentyl methyl ether (CPME) is used, and the product is isolated as a crystalline solid by filtration.[4]

This synthetic context strongly suggests the following:

-

Low Solubility in Non-Polar/Slightly Polar Solvents: The precipitation of the hydrochloride salt from solvents like diethyl ether and cyclopentyl methyl ether indicates its poor solubility in these media. It is therefore reasonable to infer low solubility in other non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene).

-

Potential for Recrystallization from Mixed Solvent Systems: The fact that it is a crystalline solid that can be filtered and washed suggests that a suitable solvent system for purification could involve a polar solvent in which it is soluble and a non-polar "anti-solvent" to induce precipitation.

General Solubility of Organic Hydrochlorides: A Framework for Prediction

In the absence of specific data for this compound, we can look to the general solubility trends of small molecule organic hydrochlorides.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | Likely Soluble | These polar solvents can effectively solvate both the cation and the anion of the salt through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Moderately Soluble to Soluble | These solvents have strong dipoles that can interact favorably with the ionic part of the molecule. Solubility will depend on the specific solvent's polarity and steric factors. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Slightly Soluble to Sparingly Soluble | While having a dipole moment, their ability to solvate ions is less effective than more polar solvents. Solubility is likely to be limited. |

| Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran) | Sparingly Soluble to Insoluble | These are less polar and are poor solvents for ionic compounds. As inferred from its synthesis, solubility is expected to be low. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Insoluble | The lack of significant polarity makes these solvents incapable of overcoming the lattice energy of the salt. |

Experimental Determination of Solubility: A Practical Protocol

To obtain definitive solubility data, experimental determination is necessary. The following is a general protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Protocol:

-

Preparation of Solvent: Ensure the solvent is anhydrous, as the presence of water can significantly affect the solubility of a hydrochloride salt.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled environment (e.g., a 25 °C water bath). Agitate the mixture (stirring or shaking) for a sufficient period to allow the system to reach equilibrium. A common equilibration time is 24-48 hours, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Caption: Experimental workflow for the determination of solubility.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of an organic salt like this compound can be visualized as follows:

Caption: Factors influencing the solubility of organic salts.

Conclusion

References

-

PubChem. (n.d.). This compound. Retrieved from a source providing basic chemical information.[1]

-

Wikipedia. (2023, October 29). Pinner reaction. Wikimedia Foundation.[2]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction.[3]

-

Watanabe, K., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. ResearchGate.[4]

-

BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.[5]

-

Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.[6]

Sources

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 3. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Spectral Analysis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 2-ethoxy-2-iminoacetate hydrochloride (C₆H₁₂ClNO₃), a key reagent in synthetic organic chemistry.[1] Due to the limited availability of published experimental spectra for this specific salt, this document leverages predicted spectral data alongside empirical knowledge of imidate and iminium salt chemistry to offer a robust interpretive framework. This guide is designed to assist researchers in the structural elucidation and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed, underscoring the causality behind experimental choices.

Introduction: The Structural Context

This compound is the salt form of the corresponding imino ester. The protonation of the imino nitrogen to form the iminium salt significantly influences its electronic structure and, consequently, its spectral properties. Understanding the impact of this protonation is critical for accurate spectral interpretation. This guide will dissect the predicted spectral data for the hydrochloride salt, providing insights grounded in fundamental spectroscopic principles.

Molecular Structure:

Caption: A generalized workflow for acquiring NMR spectra of a solid organic salt.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent. Given its salt nature, DMSO-d₆ is a good choice as it can dissolve polar compounds and has a non-interfering residual proton signal.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition : Acquire a standard ¹H NMR spectrum followed by a ¹³C NMR spectrum. For the ¹³C spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the key vibrational modes of interest are the C=O of the ester, the C=N of the iminium group, and the N-H bonds.

Predicted IR Absorption Bands

Table 3: Key Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch | 3200-3000 (broad) | Medium-Strong | Stretching vibration of the N-H bonds in the iminium salt. |

| C-H stretch (sp³) | 2980-2850 | Medium | Stretching vibrations of the C-H bonds in the ethyl groups. |

| C=O stretch (ester) | ~1740 | Strong | Characteristic strong absorption for the carbonyl group of an ester. |

| C=N stretch (iminium) | ~1680 | Medium-Strong | The C=N bond in the iminium salt will absorb at a higher frequency than a neutral imine due to increased bond order. |

| C-O stretch | 1250-1050 | Strong | Stretching vibrations of the C-O single bonds in the ester and ether functionalities. |

Experimental Protocol: IR Spectroscopy

Workflow for IR Data Acquisition (KBr Pellet Method)

Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.

-

Sample Preparation (KBr Pellet) : As the compound is a solid salt, the potassium bromide (KBr) pellet method is suitable. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. This minimizes scattering of the IR beam.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and speed.

-

Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

-

Data Analysis : The resulting spectrum is analyzed by identifying the characteristic absorption bands and correlating them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to a hard technique like Electron Impact (EI). ESI is well-suited for polar and ionic compounds and is less likely to cause extensive fragmentation, making the molecular ion of the free base readily observable.

Table 4: Predicted Key Ions in ESI-MS (Positive Mode)

| m/z | Ion | Rationale |

| 146.08 | [M+H]⁺ | The protonated molecular ion of the free base (Ethyl 2-ethoxy-2-iminoacetate, MW = 145.16). This would be the base peak. |

| 168.06 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities. |

| 101.07 | [M - OC₂H₅]⁺ | Loss of an ethoxy group from the protonated molecular ion. |

| 73.06 | [C₃H₅O₂]⁺ | A common fragment from the ester portion of the molecule. |

Experimental Protocol: Mass Spectrometry

Workflow for ESI-MS Data Acquisition

Caption: A generalized workflow for acquiring an ESI mass spectrum.

-

Sample Preparation : Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition : Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode to detect the protonated molecule.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. This information helps to confirm the molecular weight and aspects of the compound's structure.

Conclusion

The structural characterization of this compound can be effectively achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. While experimental data for this specific salt is not widely available, a thorough understanding of the spectral properties of related imidates and iminium salts, coupled with predicted data, provides a reliable basis for its identification and characterization. The methodologies and interpretive guidance provided in this document are intended to empower researchers to confidently analyze this important chemical reagent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-ethoxy-2-iminoacetate. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Ethyl 2-ethoxy-2-iminoacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a valuable reagent in synthetic chemistry, particularly in the construction of heterocyclic compounds like 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry and drug development.[1][2] Its utility as a reactive intermediate, however, necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in the laboratory. This guide provides a technical overview of the safety and handling protocols for this compound, compiled from available safety information and established best practices for managing reactive chemical intermediates.

Compound Profile and Hazard Identification

Chemical Identity:

-

Name: this compound

-

CAS Number: 55149-83-2

-

Molecular Formula: C₆H₁₂ClNO₃

-

Molecular Weight: 181.62 g/mol

Known Hazards:

-

GHS Pictogram: GHS07 (Warning)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

This classification underscores the need for careful handling to avoid ingestion, skin and eye contact, and inhalation of any dusts or aerosols.

Prudent Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, a stringent PPE regimen is mandatory when working with this compound.

Minimum PPE Requirements:

-

Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Storage and Incompatibility

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere, and for long-term stability, it should be kept in a freezer at temperatures below -20°C or in a refrigerator at 2-8°C.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. As a hydrochloride salt, it can react with bases to liberate the free iminoacetate, which may be less stable. Its reactivity with hydrazides to form triazoles indicates its electrophilic nature.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal

Spill Management:

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.

Waste Disposal:

All waste containing this compound should be considered hazardous. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow: A Cautious Approach

The use of this compound in the synthesis of 1,2,4-triazoles typically involves its reaction with hydrazides in the presence of a base.[1][2] The following is a generalized, safety-focused workflow.

Caption: A generalized workflow for the safe handling and use of a reactive chemical intermediate.

Data Summary

| Parameter | Information | Source |

| CAS Number | 55149-83-2 | - |

| Molecular Formula | C₆H₁₂ClNO₃ | - |

| GHS Pictogram | GHS07 (Warning) | - |

| Hazard Statements | H302, H315, H319, H335 | - |

| Storage | 2-8°C or < -20°C, inert atmosphere | - |

| Incompatibilities | Strong oxidizing agents, strong bases, moisture | - |

References

-

Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. ResearchGate. [Link]

-

Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. SpringerLink. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 2-ethoxy-2-iminoacetate Hydrochloride in Pyrimidine Synthesis

Abstract